Fluoroquine

Description

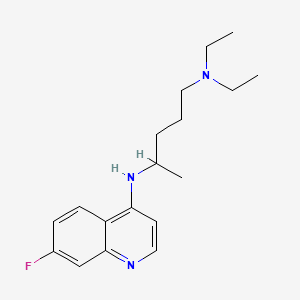

Structure

2D Structure

Properties

CAS No. |

442-96-6 |

|---|---|

Molecular Formula |

C18H26FN3 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-N,1-N-diethyl-4-N-(7-fluoroquinolin-4-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C18H26FN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) |

InChI Key |

OTKWDNCXANVGKB-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F |

Other CAS No. |

442-96-6 |

Synonyms |

7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline fluoroquine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fluoroquinolones

Disclaimer: The term "Fluoroquine" does not correspond to a standard or widely recognized chemical entity in the scientific literature. It is presumed that the intended subject of this guide is the fluoroquinolone class of antibiotics, a broad family of synthetic antibacterial agents characterized by a bicyclic core structure. This document provides a comprehensive overview of the general synthesis and purification methodologies applicable to this important class of pharmaceuticals.

Fluoroquinolones are a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The chemical structure of fluoroquinolones features a quinolone ring system with a fluorine atom, typically at the C-6 position, which significantly enhances their antibacterial potency.[1][2] This guide details the common synthetic routes and purification strategies employed in the development and manufacturing of these vital therapeutic agents.

Core Synthesis Pathways

The synthesis of the fluoroquinolone scaffold generally involves the construction of the bicyclic quinolone core followed by the introduction of various substituents that modulate the compound's pharmacokinetic and pharmacodynamic properties. Several synthetic strategies have been developed, with the Gould-Jacobs reaction and its variations being among the most prominent.

A pivotal intermediate in the synthesis of many fluoroquinolones is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[3] The general synthetic approach often begins with a substituted aniline (B41778), which undergoes a series of reactions to form the quinolone ring system.

Experimental Protocol: A Generalized Gould-Jacobs Approach

-

Condensation: A substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This reaction is typically carried out in an organic solvent and may be heated to drive the reaction to completion.[4]

-

Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline (B1666331) ester.[4][5]

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[5]

-

N-Alkylation/Arylation: The nitrogen at the N-1 position of the quinolone ring is substituted, often with an ethyl or cyclopropyl (B3062369) group. This step is crucial for antibacterial activity.[6]

-

Nucleophilic Aromatic Substitution: The substituent at the C-7 position, typically a halogen, is displaced by a nitrogen-containing heterocycle, such as piperazine. This reaction is a key step in tailoring the antibacterial spectrum and potency of the final compound.[6]

Synthesis Workflow

Caption: Generalized synthetic workflow for fluoroquinolones.

Purification and Characterization

The purification of the final fluoroquinolone active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. A combination of techniques is employed to remove impurities, such as starting materials, byproducts, and reaction intermediates.

Purification Workflow

The crude product from the synthesis is typically subjected to a series of purification steps:

-

Extraction and Washing: The reaction mixture is often worked up using liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then washed with brine and dried.

-

Crystallization: Crystallization from a suitable solvent or solvent mixture is a powerful technique for purifying the final product. A patent for hydroxychloroquine (B89500) purification mentions using a mixed solvent system of a ketone and an ester for crystallization, achieving a purity of up to 99.9%.[7]

-

Chromatography: High-performance liquid chromatography (HPLC) is extensively used for both the analysis and purification of fluoroquinolones.[8][9][10] Reversed-phase HPLC with a C18 column is a common choice.[10]

-

Final Drying: The purified solid is dried under vacuum to remove residual solvents.

Experimental Protocol: General HPLC Purification Method

-

Instrumentation: A preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used.[10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]

-

Detection: Monitoring at the wavelength of maximum absorbance for the specific fluoroquinolone, typically in the range of 280-330 nm.[10]

-

Sample Preparation: The crude product is dissolved in a suitable solvent, filtered to remove particulates, and then injected onto the column.

-

Fraction Collection: Fractions corresponding to the main product peak are collected, combined, and the solvent is removed to yield the purified compound.

Purification and Analysis Workflow

Caption: General workflow for purification and analysis.

Quantitative Data and Characterization

The purity and identity of the synthesized fluoroquinolone are confirmed using a variety of analytical techniques. The following tables summarize typical data obtained during the characterization of fluoroquinolones.

Table 1: Representative Purification and Yield Data

| Parameter | Typical Value | Method | Reference |

| Purity (after crystallization) | > 99.0% | HPLC | [7] |

| Purity (after chromatography) | > 99.5% | HPLC | [10] |

| Overall Synthesis Yield | 40-60% | Gravimetric | [12] |

Table 2: Analytical Characterization Data

| Technique | Purpose | Typical Observations | Reference |

| HPLC-UV/DAD | Purity determination and quantification | Single major peak at the expected retention time with characteristic UV spectrum. | [9][10] |

| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]⁺ ion corresponding to the calculated molecular weight. | [10][13] |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation | Chemical shifts and coupling constants consistent with the proposed structure. | [10] |

Conclusion

The synthesis and purification of fluoroquinolones are multi-step processes that require careful control of reaction conditions and rigorous purification to ensure the quality of the final active pharmaceutical ingredient. The methodologies outlined in this guide provide a general framework for the production of this important class of antibiotics. The versatility of the synthetic routes allows for the generation of a wide array of derivatives, enabling the continuous development of new fluoroquinolones with improved properties to combat evolving bacterial resistance.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN108658858A - A kind of preparation method of the preparation and process for purification and its sulfate of hydroxychloroquine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Fluoroquinolone Action in Bacterial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that play a critical role in the treatment of a wide range of bacterial infections. Their unique mechanism of action, directly targeting bacterial DNA synthesis, distinguishes them from many other antibiotic classes.[1] This in-depth technical guide provides a comprehensive overview of the core mechanism of action of fluoroquinolones in bacterial cells, with a focus on their molecular targets, the consequences of drug-target interactions, and the subsequent cellular responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of antibiotics.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The primary targets of fluoroquinolones in bacterial cells are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA, which is essential for replication, transcription, and repair.[3][4]

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome, a process necessary for the initiation and elongation of DNA replication.[3][5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6][]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[5][] In many Gram-positive bacteria, topoisomerase IV is the more sensitive target for fluoroquinolones.[2][6]

Fluoroquinolones exert their bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA. This interaction stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle, forming a ternary drug-enzyme-DNA complex.[8][9] This complex physically obstructs the movement of the DNA replication fork and transcription machinery, leading to a rapid cessation of DNA and RNA synthesis.[1][2] The formation of these stalled complexes is the initial key event in the bactericidal action of fluoroquinolones.[4]

The Bactericidal Cascade: From Stalled Complexes to Cell Death

The stabilization of the drug-enzyme-DNA complex is not in itself immediately lethal. The subsequent steps leading to bacterial cell death are complex and involve the generation of irreversible DNA damage. It is believed that the collision of the replication fork with the stalled ternary complex leads to the conversion of the reversible DNA cleavage into a permanent double-strand break.[4][8] The accumulation of these double-strand breaks triggers a cascade of cellular events, ultimately leading to cell death.[1]

The SOS Response: A Double-Edged Sword

The presence of significant DNA damage, such as double-strand breaks induced by fluoroquinolones, activates the bacterial SOS response, a global DNA damage repair system.[10][11] The SOS response is regulated by the LexA repressor and the RecA protein. In the presence of single-stranded DNA, which is generated as a result of DNA damage, RecA becomes activated and facilitates the autocatalytic cleavage of LexA.[10] This leads to the derepression of a multitude of genes involved in DNA repair, recombination, and mutagenesis.[11]

While the SOS response is a survival mechanism for the bacterium, its induction by fluoroquinolones can have significant consequences. The activation of error-prone DNA polymerases as part of the SOS response can lead to an increased mutation rate, which can contribute to the development of antibiotic resistance.[10] Furthermore, the SOS response has been linked to the formation of persister cells, a subpopulation of bacteria that are tolerant to antibiotics.[12][13][14]

Data Presentation: Quantitative Analysis of Fluoroquinolone Activity

The potency of different fluoroquinolones against their target enzymes and various bacterial strains can be quantified using several key parameters, primarily the 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Table 1: Inhibitory Activity (IC50) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | Target Enzyme | Test Organism | IC50 (µg/mL) |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.8 |

| Ciprofloxacin | Topoisomerase IV | Escherichia coli | 8.0 |

| Ciprofloxacin | DNA Gyrase | Streptococcus pneumoniae | 20 |

| Ciprofloxacin | Topoisomerase IV | Streptococcus pneumoniae | 4.0 |

| Moxifloxacin | DNA Gyrase | Streptococcus pneumoniae | 4.0 |

| Moxifloxacin | Topoisomerase IV | Streptococcus pneumoniae | 1.0 |

| Levofloxacin | DNA Gyrase | Streptococcus pneumoniae | 10.0 |

| Levofloxacin | Topoisomerase IV | Streptococcus pneumoniae | 2.5 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against Common Bacterial Pathogens

| Fluoroquinolone | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |

| Ciprofloxacin | 0.008 - 1 | 0.12 - 2 | 0.5 - 2 | 0.12 - 4 |

| Levofloxacin | 0.015 - 1 | 0.12 - 4 | 0.5 - 2 | 0.5 - 8 |

| Moxifloxacin | 0.015 - 1 | 0.03 - 0.5 | 0.12 - 0.5 | 2 - 16 |

| Gatifloxacin | 0.015 - 0.5 | 0.06 - 1 | 0.25 - 1 | 1 - 8 |

Note: MIC values represent a range commonly observed and can vary based on the specific strain and the presence of resistance mechanisms.

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assay

This assay measures the ability of a fluoroquinolone to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Relaxed or catenated plasmid DNA (substrate)

-

ATP

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Fluoroquinolone compound of interest

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel imaging system

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and the DNA substrate.

-

Add varying concentrations of the fluoroquinolone compound to the reaction mixtures. A control reaction without any inhibitor should also be prepared.

-

Initiate the reaction by adding the purified DNA gyrase (for supercoiling assays) or topoisomerase IV (for decatenation assays).

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the reaction products by agarose gel electrophoresis. The supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA will migrate differently from the substrate DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Quantify the amount of product in each lane to determine the percentage of inhibition at each fluoroquinolone concentration.

-

Calculate the IC50 value, which is the concentration of the fluoroquinolone that inhibits 50% of the enzyme's activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Fluoroquinolone compound of interest

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Methodology:

-

Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Prepare serial two-fold dilutions of the fluoroquinolone compound in the growth medium in the wells of a 96-well microtiter plate.

-

Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

-

Include a positive control well containing the bacterial inoculum without any antibiotic and a negative control well with only the growth medium.

-

Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density (OD) using a plate reader.

-

The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth of the bacteria.

Mandatory Visualizations

Caption: Core mechanism of fluoroquinolone action in bacterial cells.

Caption: Fluoroquinolone-induced SOS response pathway.

Caption: Experimental workflow for MIC determination.

Conclusion

The mechanism of action of fluoroquinolones is a well-defined process that involves the specific inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1] The formation of a stable ternary complex of the drug, enzyme, and DNA leads to the stalling of replication and transcription, the generation of double-strand DNA breaks, and the induction of the SOS response.[4][8][11] This cascade of events ultimately results in bacterial cell death. A thorough understanding of this mechanism is crucial for the rational design of new fluoroquinolone derivatives with improved activity and a lower propensity for resistance development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of antimicrobial drug discovery and development.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 12. [PDF] SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 13. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

An In-depth Technical Guide to Fluoroquine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Fluoroquine, and delves into the experimental protocols and mechanisms of action typical for its structural class, the 4-aminoquinolines. Due to the limited specific data on this compound (CAS 442-96-6), this guide utilizes the well-characterized antimalarial drug, Chloroquine, as a representative analog for detailed experimental and mechanistic discussions. Chloroquine is structurally very similar, featuring a 7-chloro substitution on the quinoline (B57606) ring instead of this compound's 7-fluoro substitution.

Chemical Identity of this compound

Chemical Structure:

IUPAC Name: 1-N,1-N-diethyl-4-N-(7-fluoroquinolin-4-yl)pentane-1,4-diamine[1]

CAS Number: 442-96-6[1]

Molecular Formula: C₁₈H₂₆FN₃[1]

Physicochemical Data

The following table summarizes key physicochemical properties for this compound. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 303.4 g/mol | [1] |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 7 | |

| Exact Mass | 303.21107600 Da | [1] |

| Monoisotopic Mass | 303.21107600 Da | [1] |

| Topological Polar Surface Area | 28.2 Ų | [1] |

| Heavy Atom Count | 22 | |

| Formal Charge | 0 | |

| Complexity | 309 | [1] |

| Boiling Point | 437.7°C at 760 mmHg | [2] |

| Density | 1.083g/cm³ | [2] |

| Flash Point | 218.5°C | [2] |

| Refractive Index | 1.574 | [2] |

Experimental Protocols

The following protocols are standard for assessing the antimalarial activity of 4-aminoquinoline (B48711) compounds and are directly applicable to the study of this compound.

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum. The method relies on the intercalation of the fluorescent dye SYBR Green I into parasite DNA, allowing for the quantification of parasite growth.[3]

Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well black microtiter plate. Include a positive control (parasitized red blood cells without the drug) and a negative control (uninfected red blood cells). Chloroquine should be used as a reference drug.[3]

-

Incubation: Add the synchronized parasite culture (at 1-2% parasitemia) to each well and incubate for 72 hours under standard culture conditions.[3]

-

Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. After the incubation period, add this lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[3]

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[3]

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

The 4-day suppressive test in a mouse model is a standard method to evaluate the in vivo efficacy of antimalarial compounds.[3]

Methodology:

-

Animal Model: Use Swiss albino mice (4-5 weeks old).

-

Parasite Inoculation: Inoculate the mice intravenously with Plasmodium yoelii parasitized red blood cells.[4]

-

Drug Administration: Randomly divide the mice into experimental groups. Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., receiving Chloroquine).[3]

-

Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia and the percentage of suppression for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for 4-aminoquinoline antimalarials and a typical experimental workflow for screening these compounds.

The primary mechanism of action for 4-aminoquinoline antimalarials like Chloroquine, and presumably this compound, involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[3] The parasite digests hemoglobin from the host's red blood cells, which releases large amounts of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin.[3] As weak bases, 4-aminoquinolines accumulate in the acidic environment of the parasite's digestive vacuole.[3] There, they are thought to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to the accumulation of toxic free heme, which damages parasite membranes and results in cell death.[3]

References

The Advent of a Synthetic Antibacterial Powerhouse: A Technical History of Fluoroquinolone Development

A Note on Terminology: The term "Fluoroquine" as specified in the query does not correspond to a recognized specific drug or drug class in major pharmaceutical and medicinal chemistry databases. It is highly probable that the intended subject is Fluoroquinolones , a prominent class of synthetic broad-spectrum antibiotics. This technical guide will proceed under that assumption, detailing the discovery, history, and development of the fluoroquinolone class of antibacterial agents.

Executive Summary

The introduction of fluoroquinolones represents a landmark achievement in the history of antimicrobial chemotherapy. Evolving from the earlier quinolone class, the addition of a fluorine atom dramatically enhanced the potency and broadened the antibacterial spectrum, leading to a new generation of drugs with significant clinical impact. This document provides a comprehensive technical overview of the discovery and development of fluoroquinolones, including their mechanism of action, key experimental data, and the methodologies that underpinned their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important antibiotic class.

Discovery and Historical Development

The genesis of the fluoroquinolones is a story of serendipitous discovery followed by systematic chemical optimization.

The Progenitor: Nalidixic Acid

The journey began in 1962 during the synthesis of the antimalarial drug chloroquine. An unexpected byproduct, 7-methyl-1,8-naphthyridin-4-one, was isolated by George Lesher and his colleagues. This compound was further modified to create nalidixic acid , the first of the quinolone antibiotics. While effective against Gram-negative bacteria, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.

The Fluorine Revolution: The Birth of Fluoroquinolones

The major breakthrough occurred in the early 1980s. Researchers, notably Koga et al., strategically modified the basic quinolone structure. By incorporating a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, they synthesized norfloxacin (B1679917) . This structural alteration was revolutionary; the fluorine atom significantly increased the drug's penetration into the bacterial cell and enhanced its inhibitory effect on DNA gyrase.[1] This marked the birth of the fluoroquinolone class and set the stage for the development of subsequent, more potent agents like ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, each with an expanded spectrum of activity and improved pharmacokinetic profiles.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is crucial for the separation of daughter chromosomes following DNA replication.

By binding to the enzyme-DNA complex, fluoroquinolones stabilize the DNA strand breaks created by these enzymes, leading to a blockage of the replication fork and ultimately, cell death.[2]

Below is a diagram illustrating the core mechanism of action.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Quantitative Data Summary

The development and evaluation of fluoroquinolones have generated a vast amount of quantitative data. The following tables summarize key in vitro activity and pharmacokinetic parameters for representative members of the class.

In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table presents the MIC ranges for ciprofloxacin against common urinary tract infection pathogens.

| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) |

| Enterobacteriaceae | ≤ 0.06 |

| Pseudomonas aeruginosa | 0.13 - 2.0 |

| Enterococcus faecalis | 0.5 - 2.0 |

| Table 1: In Vitro Activity of Ciprofloxacin Against Select UTI Pathogens. Data sourced from a clinical study on serious urinary tract infections.[1] |

The following table provides a broader view of the 50% inhibitory concentrations (IC50) for several quinolones against the topoisomerase enzymes of Staphylococcus aureus.

| Quinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Norfloxacin | 25.4 | 12.3 |

| Ciprofloxacin | 6.02 | 3.16 |

| Levofloxacin | 10.5 | 4.03 |

| Moxifloxacin | 3.16 | 2.01 |

| Gatifloxacin | 3.51 | 1.62 |

| Table 2: Inhibitory Activities of Quinolones against S. aureus Type II Topoisomerases. Data from a study on the target preference of 15 quinolones. |

Pharmacokinetic Properties

The pharmacokinetic profiles of fluoroquinolones are a key aspect of their clinical utility. The table below summarizes key parameters for several fluoroquinolones.

| Drug | Bioavailability (%) | Elimination Half-life (h) | Volume of Distribution (L/kg) | Primary Route of Elimination |

| Ciprofloxacin | 70-80 | 3-5 | 2-3 | Renal |

| Levofloxacin | >99 | 6-8 | 1.2 | Renal |

| Moxifloxacin | 90 | 12 | 1.7-2.7 | Hepatic |

| Norfloxacin | 30-40 | 3-4 | 1.5 | Renal |

| Table 3: Comparative Pharmacokinetic Parameters of Selected Fluoroquinolones. |

Clinical Trial Efficacy

Clinical trials have established the efficacy of fluoroquinolones in various infections. The following table summarizes the results of a clinical trial comparing extended-release (ER) ciprofloxacin with immediate-release (IR) ciprofloxacin for uncomplicated urinary tract infections (uUTI).

| Treatment Group | Microbiological Eradication Rate (Test-of-Cure) | Clinical Cure Rate (Test-of-Cure) |

| Ciprofloxacin ER (500 mg once daily) | 93.4% (254/272) | 85.7% (233/272) |

| Ciprofloxacin IR (250 mg twice daily) | 89.6% (225/251) | 86.1% (216/251) |

| Table 4: Efficacy of Ciprofloxacin Formulations in Treating uUTI in Women.[3] |

Experimental Protocols

The following section details the methodologies for key experiments in the development and evaluation of fluoroquinolones.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

1. Preparation of Ciprofloxacin Stock Solution: a. Prepare a stock solution of ciprofloxacin at a concentration of 1000 µg/mL in an appropriate solvent. b. Sterilize the solution by filtration through a 0.22 µm filter.

2. Preparation of Ciprofloxacin Dilutions: a. Perform serial twofold dilutions of the ciprofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

3. Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. b. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

4. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for Synthesis of Norfloxacin Derivatives (N-4 Piperazinyl Derivatization)

This protocol outlines a general procedure for the synthesis of N-4 substituted piperazinyl derivatives of norfloxacin.

1. Reaction Setup: a. In a round-bottom flask, dissolve norfloxacin (1 equivalent) in a suitable solvent (e.g., dimethylformamide - DMF). b. Add a base (e.g., potassium carbonate, 2-3 equivalents) to the solution.

2. Addition of Alkylating/Acylating Agent: a. Add the desired alkyl halide or acyl chloride (1.1-1.5 equivalents) to the reaction mixture.

3. Reaction Conditions: a. Stir the reaction mixture at room temperature or heat as required (e.g., 60-80°C) for several hours. b. Monitor the progress of the reaction using thin-layer chromatography (TLC).

4. Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into ice water to precipitate the product. c. Filter the crude product and wash it with water.

5. Purification: a. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

6. Characterization: a. Confirm the structure of the synthesized derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Immunomodulatory Effects

Beyond their direct antibacterial action, fluoroquinolones have been shown to possess immunomodulatory properties.[4] These effects are thought to be mediated through the modulation of various intracellular signaling pathways, leading to an altered cytokine response.

The diagram below illustrates the proposed signaling pathways involved in the immunomodulatory effects of fluoroquinolones.

Caption: Proposed immunomodulatory signaling pathways of fluoroquinolones.

Conclusion

The development of fluoroquinolones from their humble beginnings as a byproduct of antimalarial synthesis is a testament to the power of medicinal chemistry. Through strategic molecular modifications, a moderately effective antibacterial agent was transformed into a class of potent, broad-spectrum drugs that have had a profound impact on the treatment of bacterial infections. A deep understanding of their history, mechanism of action, and the experimental methodologies used in their development is crucial for the next generation of scientists and researchers tasked with overcoming the ever-growing challenge of antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy and Safety of a Novel Once-Daily Extended-Release Ciprofloxacin Tablet Formulation for Treatment of Uncomplicated Urinary Tract Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Fluoroquine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroquine, a 4-aminoquinoline (B48711) derivative, has demonstrated notable antimalarial properties. This technical guide provides an in-depth overview of the current understanding of this compound's target identification and validation. By analogy with its structural relative, chloroquine (B1663885), the primary mechanism of action is the inhibition of hemozoin biocrystallization within the food vacuole of the Plasmodium parasite. This guide details the proposed mechanisms, summarizes key quantitative data, outlines experimental protocols for target validation, and presents signaling pathways and workflows using DOT language visualizations. While specific research on this compound is limited, this guide consolidates available information and draws parallels from closely related 4-aminoquinoline compounds to provide a comprehensive resource for researchers in antimalarial drug development.

Introduction to this compound

This compound, chemically known as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline, is a synthetic antimalarial compound belonging to the 4-aminoquinoline class of drugs.[1] This class has been a cornerstone of antimalarial therapy for decades, with chloroquine being its most famous member.[2] The introduction of a fluorine atom at the 7th position of the quinoline (B57606) ring is a key structural feature of this compound, intended to modulate its physicochemical and biological properties.[1] Like other 4-aminoquinolines, this compound is believed to exert its primary antimalarial effect during the intraerythrocytic stage of the Plasmodium life cycle.[2]

Target Identification

Primary Target: Inhibition of Hemozoin Biocrystallization

The principal target of 4-aminoquinolines, including presumably this compound, is the detoxification pathway of heme in the malaria parasite.[3] During its growth within red blood cells, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[3] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.[3] 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[4] In this acidic environment, they become protonated and are thought to bind to heme, preventing its polymerization into hemozoin.[5] The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.[5]

Potential Secondary Target: DNA Intercalation

In addition to heme polymerization, some studies suggest that 4-aminoquinolines may also interact with parasitic DNA.[6] It is proposed that these compounds can intercalate into the DNA double helix, potentially interfering with DNA replication and transcription.[6] 19F-NMR studies have shown that this compound can interact with DNA, tRNA, and poly(A), suggesting this as a possible secondary mechanism of action.[6]

Target Validation Studies

Validation of the proposed targets for this compound and its analogs involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

In Vitro Antimalarial Activity

The efficacy of this compound and related compounds is typically assessed against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a key quantitative measure of a drug's potency.

| Compound Class | P. falciparum Strain | IC50 (nM) | Reference |

| 4-Aminoquinolines | CQS (3D7) | 4.9 - 16.5 | [6] |

| 4-Aminoquinolines | CQR (K1) | 1.6 - 20.0 | [6] |

| 4-Aminoquinolines | CQR (Dd2) | 1.6 - 20.0 | [6] |

| Chloroquine | CQR (K1) | 316.3 | [6] |

| Chloroquine | CQR (Dd2) | 527.0 | [6] |

Heme Polymerization Inhibition Assays

A direct way to validate the primary target is to measure the compound's ability to inhibit the formation of β-hematin (a synthetic form of hemozoin) in vitro. These assays are often colorimetric and provide a quantitative measure of a compound's inhibitory activity.[6]

Advanced Target Validation Techniques

Modern proteomics-based approaches are being employed to identify drug targets in an unbiased manner. While not yet specifically reported for this compound, these techniques are highly relevant for future validation studies:

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Drug binding typically stabilizes the target protein, leading to a shift in its melting curve. CETSA can be used to identify direct protein targets of antimalarial drugs within the parasite.[[“]][8][9][10][11]

-

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to profile their activity in complex biological samples. It can be used to identify enzyme targets of antimalarial compounds.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Fluorescence Assay)

This is a widely used method to determine the IC50 of antimalarial compounds.[4]

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium under a specific gas mixture (5% CO2, 5% O2, 90% N2). Cultures are synchronized to the ring stage.[4]

-

Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted in the culture medium.[12]

-

Assay Setup: The parasite culture is added to a 96-well plate, followed by the diluted compounds. Control wells with and without parasites are included.[12]

-

Incubation: The plate is incubated for 72 hours under standard culture conditions.[12]

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.[4]

-

Fluorescence Reading: The fluorescence intensity, which is proportional to parasite growth, is measured using a microplate reader.[12]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.[4]

Heme Biocrystallization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin.[13]

-

Reagent Preparation: A solution of hemin (B1673052) chloride in DMSO is prepared.

-

Assay Reaction: The hemin solution is added to a buffer at acidic pH to initiate polymerization. The test compound at various concentrations is included in the reaction mixture.

-

Incubation: The mixture is incubated to allow for β-hematin formation.

-

Quantification: The amount of β-hematin formed is quantified, often by measuring the absorbance of the remaining monomeric heme after centrifugation.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

Caption: Proposed dual mechanism of action for this compound.

Caption: Workflow for in vitro antimalarial susceptibility testing.

Conclusion and Future Directions

This compound, as a member of the 4-aminoquinoline class, holds promise as an antimalarial agent. Its primary target is strongly suggested to be the inhibition of hemozoin formation, a validated antimalarial strategy. However, there is a notable lack of specific research dedicated to this compound itself. Future studies should focus on:

-

Quantitative Binding Studies: Determining the binding affinity of this compound to ferriprotoporphyrin IX.

-

Unbiased Target Identification: Employing techniques like CETSA and ABPP to identify all potential targets of this compound within the parasite.

-

Structural Biology: Co-crystallization studies of this compound with its targets to elucidate the precise binding mechanism.

-

Resistance Studies: Investigating the potential for resistance development and the mechanisms involved.

A more in-depth understanding of this compound's molecular interactions will be crucial for its further development as a next-generation antimalarial drug.

References

- 1. researchgate.net [researchgate.net]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 10. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntu.edu.sg [ntu.edu.sg]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

In Vitro Evaluation of the Fluoroquinolone Antibacterial Spectrum: A Technical Guide

Disclaimer: The term "Fluoroquine" did not correspond to a specifically identified antibacterial agent in a comprehensive literature search. This guide therefore focuses on the broader class of fluoroquinolone antibiotics, of which "this compound" may be a member or a related derivative.

This technical guide provides an in-depth overview of the methodologies and data interpretation for assessing the in vitro antibacterial spectrum of fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in the study and development of new antibacterial agents.

Introduction to Fluoroquinolones

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been widely used to treat a variety of bacterial infections.[1] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to DNA damage and ultimately bacterial cell death.[3] The spectrum of activity for fluoroquinolones is broad, encompassing both Gram-positive and Gram-negative bacteria.[5] However, the rise of antibiotic resistance is a significant concern, necessitating the continued evaluation of existing and novel fluoroquinolone compounds.[1]

Quantitative Analysis of Antibacterial Activity

The in vitro activity of fluoroquinolones is quantitatively assessed primarily through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6]

Data Summary Tables

The following tables summarize the MIC values for representative fluoroquinolones against a range of clinically relevant Gram-positive and Gram-negative bacteria. Data is presented as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ciprofloxacin (B1669076) against Gram-Positive Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-resistant) | 1 | >128 |

| Streptococcus pneumoniae | 1 | 2 |

| Enterococcus faecalis | 0.5 | 2 |

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.015 | 0.03 |

| Klebsiella pneumoniae | ≤0.03 | 0.12 |

| Pseudomonas aeruginosa | 0.25 | 1[3] |

| Haemophilus influenzae | ≤0.015 | 0.03 |

Table 3: In Vitro Activity of Levofloxacin against Gram-Positive Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | 0.25[2] |

| Streptococcus pneumoniae | 0.5 | 1[2] |

| Enterococcus faecalis | 0.5 | 2[2] |

Table 4: In Vitro Activity of Levofloxacin against Gram-Negative Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.03 | 0.06[2] |

| Klebsiella pneumoniae | 0.06 | 0.12[2] |

| Pseudomonas aeruginosa | 0.5 | 1[2] |

| Haemophilus influenzae | 0.03 | 0.03[2] |

Table 5: In Vitro Activity of Moxifloxacin (B1663623) against Gram-Positive Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Quinolone-susceptible) | 0.06 | 0.06[5] |

| Streptococcus pneumoniae | 0.12 | 0.25[5][7] |

| Streptococcus pyogenes | 0.06 | 0.12[5][7] |

Table 6: In Vitro Activity of Moxifloxacin against Gram-Negative Bacteria

| Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.06 | 0.25 |

| Klebsiella pneumoniae | 0.06 | 0.12 |

| Haemophilus influenzae | 0.03 | 0.06[4] |

| Moraxella catarrhalis | 0.03 | 0.06[4] |

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of fluoroquinolones, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water, DMSO) at a concentration 100 times the highest concentration to be tested.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Procedure:

-

Use a sterile 96-well microtiter plate.

-

Dispense 50 µL of CAMHB into all wells.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

-

-

Incubation and Interpretation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Minimum Bactericidal Concentration (MBC) Assay Protocol

-

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

From each of these wells, subculture a 10 µL aliquot onto a suitable agar (B569324) plate (e.g., Tryptic Soy Agar).

-

Also, plate a 10 µL aliquot from the growth control well after appropriate dilution to determine the initial inoculum concentration.

-

-

Incubation and Interpretation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[6]

-

Visualizations

Mechanism of Action of Fluoroquinolones

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for In Vitro Antibacterial Spectrum Evaluation

Caption: Workflow for evaluating the in vitro antibacterial spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iacld.com [iacld.com]

The Pharmacokinetic and Pharmacodynamic Profile of Fluoroquinolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antimicrobial agents. Their clinical efficacy is intimately linked to their pharmacokinetic (PK) and pharmacodynamic (PD) properties, which describe the disposition of the drug in the body and the relationship between drug concentration and its antibacterial effect, respectively. Understanding the PK/PD profile of fluoroquinolones is paramount for optimizing dosing regimens to maximize bacterial eradication, prevent the emergence of resistance, and minimize toxicity. This guide provides an in-depth technical overview of the core PK/PD principles of fluoroquinolones, methodologies for their evaluation, and a comparative analysis of key agents in this class.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[3]

-

Topoisomerase IV: This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV is the principal mechanism against most Gram-positive bacteria.[3]

By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4][5]

Figure 1: Mechanism of action of fluoroquinolones.

Key Pharmacokinetic Parameters

The clinical utility of a fluoroquinolone is significantly influenced by its pharmacokinetic profile. Key parameters include:

| Parameter | Description |

| Cmax | Maximum plasma concentration after drug administration. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| T½ | Elimination half-life, the time required for the plasma concentration to decrease by half. |

| Vd | Volume of distribution, an indicator of how widely a drug is distributed in the body tissues. |

| Protein Binding | The extent to which a drug binds to plasma proteins; only the unbound fraction is microbiologically active. |

| Renal Excretion | The percentage of the drug eliminated unchanged in the urine. |

Table 1: Comparative Pharmacokinetic Parameters of Selected Fluoroquinolones

| Fluoroquinolone | Typical Dose | Cmax (mg/L) | AUC0-24 (mg·h/L) | T½ (h) | Vd (L/kg) | Protein Binding (%) | Unchanged Renal Excretion (%) |

| Ciprofloxacin (B1669076) | 500 mg oral | 1.5 - 2.9 | 12 - 15 | 3 - 5 | 2.1 - 2.7 | 20 - 40 | 40 - 50[6] |

| Levofloxacin (B1675101) | 500 mg oral | 5.1 - 6.2 | 48 - 55 | 6 - 8 | 1.2 | 24 - 38 | >80[7] |

| Moxifloxacin (B1663623) | 400 mg oral | 3.1 - 4.5 | 35 - 48 | 12 | 1.7 - 2.7 | ~50 | ~20 |

| Gemifloxacin | 320 mg oral | 1.6 | 9.1 | 7 | 4.2 | 55 - 73 | ~36 |

| Delafloxacin | 450 mg oral | 4.4 | 35.7 | 4.2 - 8.5 | 0.7 | ~84 | ~50 |

Data compiled from multiple sources. Values can vary based on patient populations and study designs.[3][7][8][9][10][11][12]

Key Pharmacodynamic Parameters

The efficacy of fluoroquinolones is best predicted by concentration-dependent killing, meaning that higher drug concentrations lead to a greater rate and extent of bacterial killing. The two primary PK/PD indices that correlate with clinical and microbiological success are:

-

AUC/MIC: The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration.

-

Cmax/MIC: The ratio of the peak plasma concentration to the minimum inhibitory concentration.

Table 2: Pharmacodynamic Targets for Fluoroquinolones against Key Pathogens

| Pathogen | PK/PD Index | Target for Clinical Efficacy | Target to Prevent Resistance |

| Streptococcus pneumoniae | fAUC/MIC | ≥30-40[13][14] | >100 |

| Pseudomonas aeruginosa | fAUC/MIC | ≥100-125[15][16] | >100-125 |

| Enterobacteriaceae (e.g., E. coli) | fAUC/MIC | ≥100-125[17] | >100 |

| General Gram-negatives | fCmax/MIC | ≥10[18] | ≥10 |

fAUC refers to the AUC of the free, unbound drug concentration.

Figure 2: Relationship between PK/PD indices and therapeutic outcome.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique.

Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the fluoroquinolone at a high concentration in a suitable solvent.

-

Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the fluoroquinolone across the plate by transferring a specific volume of the drug solution from one well to the next.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth of the bacteria.

Animal Infection Models

Animal models are crucial for establishing the relationship between drug exposure and antibacterial effect in vivo. The neutropenic murine thigh infection model is a commonly used model for fluoroquinolones.

Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 prior to infection. This minimizes the contribution of the host immune system to bacterial clearance.[19][20]

-

Infection: On day 0, inject a standardized inoculum of the test organism (e.g., S. aureus, P. aeruginosa) directly into the thigh muscle of the mice.[21]

-

Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the fluoroquinolone via a relevant route (e.g., subcutaneous or oral). Different dosing regimens (dose and frequency) are typically evaluated.

-

Sample Collection: At various time points after drug administration, collect blood samples for pharmacokinetic analysis and thigh tissue for determination of bacterial burden (CFU/gram of tissue).

-

Data Analysis: Correlate the pharmacokinetic parameters (Cmax, AUC) with the change in bacterial load in the thigh over a 24-hour period to determine the PK/PD index that best predicts efficacy.

Human Pharmacokinetic Studies

Phase 1 clinical trials are conducted in healthy volunteers to determine the safety, tolerability, and pharmacokinetic profile of a new drug.

Protocol: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

-

Study Design: A randomized, double-blind, placebo-controlled design is typically employed.[22]

-

Subject Enrollment: Recruit healthy adult volunteers who meet specific inclusion and exclusion criteria.[23]

-

Single Ascending Dose (SAD):

-

Enroll sequential cohorts of subjects.

-

Each cohort receives a single oral dose of the fluoroquinolone at a progressively higher dose level.

-

Collect serial blood and urine samples over a specified period (e.g., 48-72 hours) to determine pharmacokinetic parameters.

-

Monitor subjects for safety and tolerability.

-

-

Multiple Ascending Dose (MAD):

-

Enroll new cohorts of subjects.

-

Each cohort receives multiple doses of the fluoroquinolone over a set period (e.g., 7-14 days) at a specific dose level.

-

Collect blood and urine samples at steady-state to assess accumulation and steady-state pharmacokinetics.

-

Intensive safety monitoring is conducted throughout the dosing period.

-

-

Data Analysis: Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, AUC, T½, and clearance for each dose level. Assess dose proportionality and the effect of multiple dosing on the pharmacokinetic profile.[24][25]

Figure 3: Preclinical PK/PD evaluation workflow.

Conclusion

The pharmacokinetic and pharmacodynamic profile of a fluoroquinolone is a critical determinant of its clinical success. A thorough understanding of the drug's absorption, distribution, metabolism, and excretion, coupled with the characterization of its concentration-dependent killing activity against target pathogens, is essential for the rational development and clinical application of these important antimicrobial agents. The use of standardized in vitro and in vivo models allows for the determination of key PK/PD indices, such as AUC/MIC and Cmax/MIC, which can guide the selection of dosing regimens that are most likely to achieve clinical cure and minimize the emergence of bacterial resistance.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Influence of renal function on the pharmacokinetics of lomefloxacin compared with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ciprofloxacin XR (1000 mg) versus levofloxacin (500 mg) in plasma and urine of male and female healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Key Factors in Effective Patient-Tailored Dosing of Fluoroquinolones in Urological Infections: Interindividual Pharmacokinetic and Pharmacodynamic Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of Fluoroquinolones against Streptococcus pneumoniae in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. litfl.com [litfl.com]

- 15. Twenty-four-hour area under the concentration-time curve/MIC ratio as a generic predictor of fluoroquinolone antimicrobial effect by using three strains of Pseudomonas aeruginosa and an in vitro pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. imquestbio.com [imquestbio.com]

- 21. criver.com [criver.com]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Phase I Clinical Trials — Celine Halioua [celinehh.com]

An In-depth Technical Guide to the Solubility and Stability of Fluoroquinolones: A Focus on Ciprofloxacin

Disclaimer: The term "Fluoroquine" does not correspond to a recognized pharmaceutical compound. This guide assumes the query pertains to "Fluoroquinolones," a major class of antibiotics. Ciprofloxacin (B1669076), a widely studied second-generation fluoroquinolone, is used here as a representative model to provide a detailed analysis of solubility and stability characteristics relevant to this class of molecules.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the solubility and stability of ciprofloxacin in various solvents, detailed experimental protocols for assessment, and a logical workflow for solvent selection.

Ciprofloxacin: Physicochemical Overview

Ciprofloxacin is a synthetic chemotherapeutic agent. Its molecular structure, containing both a carboxylic acid and an amine group, makes its physicochemical properties, particularly solubility, highly dependent on pH. It is a zwitterionic compound, influencing its behavior in different solvent systems.

Solubility of Ciprofloxacin

The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its bioavailability and formulation development. Ciprofloxacin's solubility has been evaluated in numerous solvents, with results indicating a strong dependence on the solvent's polarity, pH, and the form of the ciprofloxacin molecule (base vs. hydrochloride salt).

The hydrochloride salt of ciprofloxacin demonstrates significantly higher aqueous solubility compared to its base form.[1][2] For instance, the solubility of ciprofloxacin hydrochloride in water is over two orders of magnitude greater than that of the ciprofloxacin base.[1] In contrast, the base form is more soluble in certain organic solvents like acetone.[1]

Quantitative Solubility Data

The following tables summarize the equilibrium solubility data for ciprofloxacin and its hydrochloride form in various solvents at different temperatures.

Table 1: Solubility of Ciprofloxacin (Base Form)

| Solvent | Temperature (K) | Mole Fraction (x₂) | Solubility (mg/mL) |

| Water | 298.15 | 4.11 x 10⁻⁶ | ~0.086[3][4] |

| Water | 313.15 | - | ~0.17[4] |

| Ethanol | 293.15 | - | < 1 (Practically Insoluble)[5] |

| 2-Propanol | 293.15 | - | Low[1] |

| Acetone | 293.15 | - | Higher than in water or alcohols[1] |

| PEG 200 | 298.15 | 1.55 x 10⁻³ | - |

| NMP | 298.15 | - | - |

| DMF | 298.15 | - | - |

| DMSO | 298.15 | - | < 1 (at 25 °C)[6] |

| Methanol | 298.15 | - | Slightly soluble[7] |

Data compiled from multiple sources.[1][3][4][6] Note that direct mg/mL conversions from mole fractions require solvent density and may vary.

Table 2: Solubility of Ciprofloxacin Hydrochloride (HCl)

| Solvent | Temperature (K) | Solubility (mg/mL) |

| Water | 298.15 (25 °C) | ~36[5] |

| Water | 293.15 | > 30 |

| Ethanol | 293.15 | Low[8] |

| 2-Propanol | 293.15 | Low[8] |

| Acetone | 293.15 | Below detection limit (0.01 mg/mL)[1] |

| 0.1 N HCl | 298.15 (25 °C) | 25[6] |

Data compiled from multiple sources.[1][5][6][8]

Stability of Ciprofloxacin

The stability of ciprofloxacin is influenced by several environmental factors, primarily pH, light, and temperature. Understanding its degradation pathways is crucial for determining appropriate storage conditions and shelf-life for both the API and its formulated products.

Effect of pH

Ciprofloxacin is most stable in acidic to slightly acidic conditions, with an optimal pH range of 3.5 to 4.6.[9][10] Degradation is more pronounced in alkaline environments.[9] Forced degradation studies show that at 70°C for 4 hours, ciprofloxacin HCl degradation was approximately 24% in 0.1N NaOH, compared to about 20% in 0.1N HCl.[9]

Effect of Light (Photostability)

Ciprofloxacin is susceptible to photodegradation, especially when exposed to UV radiation.[9] Aqueous solutions can undergo photolysis upon exposure to sunlight.[9] One study reported a 2% loss after 12 hours and a 9% loss after 96 hours of exposure to natural daylight.[10][11] Therefore, protection from light is recommended for ciprofloxacin solutions.[5][9]

Effect of Temperature (Thermal Stability)

Elevated temperatures accelerate the degradation of ciprofloxacin.[9] While it may be less significant than pH and light-induced degradation under normal lab conditions, forced degradation studies at 60°C for 24 hours showed approximately 10% degradation.[9] However, other studies have shown stability for extended periods at room temperature (21°C to 24°C) and even at slightly elevated temperatures (29°C to 31°C).[11][12]

Stability in Infusion Fluids

Ciprofloxacin admixtures diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (NS) were found to be stable in PVC bags for up to 30 days under various conditions, including refrigeration (2°C to 8°C) and room temperature (21°C to 24°C).[11][12]

Table 3: Summary of Ciprofloxacin Forced Degradation Studies

| Stress Condition | Conditions | Observed Degradation |

| Acid Hydrolysis | 0.1N HCl, 70°C, 4 hours | ~20%[9] |

| Base Hydrolysis | 0.1N NaOH, 70°C, 4 hours | ~24%[9] |

| Oxidation | 3% H₂O₂, 80°C, 4 hours | Degradation observed[13] |

| Thermal | 60°C, 24 hours | ~10%[9] |

| Photolytic (UV) | Exposed to UV light (254 nm & 356 nm) for 8 hours | Degradation observed[13] |

| Photolytic (Sunlight) | Exposed to sunlight for 8 hours | Degradation observed[13] |

Experimental Protocols

Accurate determination of solubility and stability requires standardized experimental procedures. The following sections outline common methodologies.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[14][15]

Objective: To determine the saturation solubility of ciprofloxacin in a given solvent at a specific temperature.

Materials:

-

Ciprofloxacin (base or HCl salt)

-

Selected solvent

-

Erlenmeyer flasks or sealed vials

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Filtration system (e.g., 0.45 µm PTFE syringe filters)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Add an excess amount of ciprofloxacin powder to a known volume of the solvent in an Erlenmeyer flask. This ensures that a saturated solution is formed and solid drug remains.[1]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 6, 24, or 48 hours) to ensure equilibrium is reached.[1][14] The time required should be established by preliminary experiments showing that the concentration in solution has reached a plateau.

-

After equilibration, stop the agitation and allow the flasks to stand at the same temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. The filter material should be confirmed not to bind the drug.

-

Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of ciprofloxacin in the diluted sample using a validated analytical method, such as HPLC with UV detection at approximately 278 nm.[13][16]

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating Forced Degradation Study

Forced degradation studies are performed to identify degradation pathways and to develop stability-indicating analytical methods as per ICH guidelines.[16][17]

Objective: To assess the stability of ciprofloxacin under various stress conditions.

Materials:

-

Ciprofloxacin stock solution of known concentration

-

Hydrochloric acid (e.g., 0.1N, 1.0N)

-

Sodium hydroxide (B78521) (e.g., 0.1N, 1.0N)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled UV and visible light output

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation: Prepare several aliquots of a ciprofloxacin solution in a suitable solvent (e.g., water or a specific formulation buffer).

-

Acid Hydrolysis: To an aliquot, add an equal volume of an appropriate strength HCl solution (e.g., 0.1N). Reflux the mixture at a specified temperature (e.g., 80°C) for a set time (e.g., 4 hours).[13] Cool the solution and neutralize with NaOH before analysis.

-

Base Hydrolysis: To another aliquot, add an equal volume of an appropriate strength NaOH solution (e.g., 0.1N). Subject it to the same temperature and time conditions as the acid hydrolysis.[13] Cool and neutralize with HCl before analysis.

-

Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%).[13] Keep the sample at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 4 hours).[13]

-

Thermal Degradation: Place an aliquot of the drug solution (and a solid sample) in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[13]

-

Photodegradation: Expose an aliquot to light providing an overall illumination as specified in ICH Q1B guidelines (e.g., exposure to UV and visible light for 8 hours).[13] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At the end of each stress period, withdraw samples, dilute appropriately, and inject them into the HPLC system.

-

Evaluation: Analyze the resulting chromatograms. The stability-indicating method should be able to separate the intact ciprofloxacin peak from all degradation product peaks.[13] Calculate the percentage of remaining ciprofloxacin and identify the major degradation products.

Visualization of Workflows

Solvent Selection Workflow